
3-(Tert-butoxy)-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)-N-methylpropan-1-amine is an organic compound characterized by the presence of a tert-butoxy group attached to a propyl chain, which is further connected to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-N-methylpropan-1-amine typically involves the reaction of tert-butyl alcohol with an appropriate amine precursor. One common method involves the use of tert-butyl chloride and N-methylpropan-1-amine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(tert-butoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s stability and solubility, allowing it to effectively bind to its targets. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: Similar in structure but lacks the tert-butoxy group.
N-Methylpropan-1-amine: Similar but without the tert-butoxy group.
tert-Butyl alcohol: Contains the tert-butoxy group but lacks the amine functionality.
Uniqueness
3-(Tert-butoxy)-N-methylpropan-1-amine is unique due to the presence of both the tert-butoxy and amine groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
N-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)10-7-5-6-9-4/h9H,5-7H2,1-4H3 |
Clave InChI |
BHGZNKPUBDSYJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


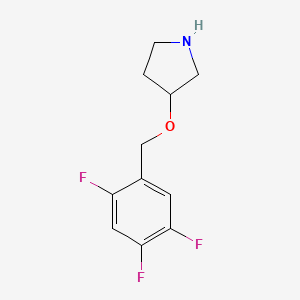
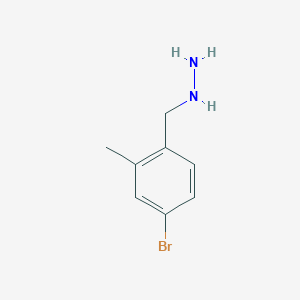
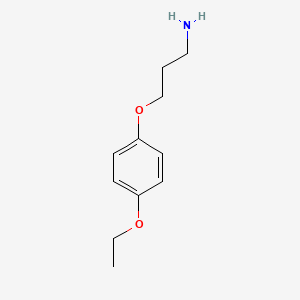




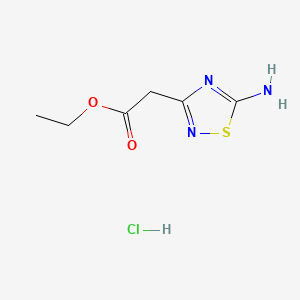


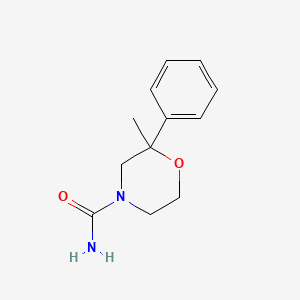

![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
